molecular formula C19H16ClN3O3S B13376798 6-(4-chlorobenzyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazin-5(4H)-one

6-(4-chlorobenzyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazin-5(4H)-one

Cat. No.: B13376798
M. Wt: 401.9 g/mol
InChI Key: NIAQOEMIVOSHHD-UHFFFAOYSA-N
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Description

6-(4-chlorobenzyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazinones

Properties

Molecular Formula

C19H16ClN3O3S

Molecular Weight

401.9 g/mol

IUPAC Name

6-[(4-chlorophenyl)methyl]-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C19H16ClN3O3S/c1-26-15-4-2-3-13(10-15)17(24)11-27-19-21-18(25)16(22-23-19)9-12-5-7-14(20)8-6-12/h2-8,10H,9,11H2,1H3,(H,21,23,25)

InChI Key

NIAQOEMIVOSHHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorobenzyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorobenzyl group: This step may involve a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the triazine intermediate.

    Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenyl boronic acid or halide.

    Formation of the sulfanyl group: This step may involve the reaction of a thiol with an appropriate electrophile to introduce the sulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorobenzyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, compounds with triazine cores are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of the chlorobenzyl and methoxyphenyl groups may enhance its biological activity.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. Triazinones are known for their diverse pharmacological activities, and this compound could be a candidate for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-chlorobenzyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazin-5(4H)-one would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the chlorobenzyl and methoxyphenyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorobenzyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazin-5(4H)-one: Similar structure with a different position of the methoxy group.

    6-(4-chlorobenzyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazin-5(4H)-thione: Similar structure with a thione group instead of a triazinone.

Uniqueness

The unique combination of the chlorobenzyl, methoxyphenyl, and sulfanyl groups in 6-(4-chlorobenzyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazin-5(4H)-one may confer distinct chemical and biological properties, making it a valuable compound for research and development.

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